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molecular formula C13H9FN2O3 B4768518 N-(2-fluorophenyl)-2-nitrobenzamide

N-(2-fluorophenyl)-2-nitrobenzamide

Cat. No. B4768518
M. Wt: 260.22 g/mol
InChI Key: VRYAJMFYAQHUJT-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 2-fluoroaniline (20.7 mmol) and 2-nitrobenzoyl chloride (22.8 mmol) yielded 3.78 g (70%) of the title compound.
Quantity
20.7 mmol
Type
reactant
Reaction Step One
Quantity
22.8 mmol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:15])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
20.7 mmol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Two
Name
Quantity
22.8 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=C(C=CC=C2)F)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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